5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is commonly used in medicinal chemistry for the development of compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
Research has explored the spectroscopic properties of related pyrrolidine derivatives using techniques such as FT-IR, NMR, UV, and quantum chemical methods. These studies provide insight into the compound's molecular structure, electronic properties, and potential interactions. Such investigations offer foundational knowledge for understanding the compound's behavior in various environments and potential applications in materials science and molecular engineering (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Prediction of Biological Activity
The synthesis of novel bicyclic systems containing related structures, including predictions of their biological activity, has been achieved through one-pot condensation processes. This research avenue could hint at the potential pharmacological applications of "5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid" and its derivatives, focusing on their use as a scaffold for drug development (Kharchenko, Detistov, & Orlov, 2008).
Antibacterial Applications
Several derivatives of pyrrolidine-3-carboxylic acid have been synthesized with the aim of exploring their antibacterial properties. These compounds have shown varying levels of activity against both gram-positive and gram-negative bacteria, indicating their potential as templates for the development of new antibacterial agents. This line of research could be relevant for the targeted compound, suggesting its utility in designing compounds with antimicrobial properties (Devi et al., 2018).
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The design of new molecules can be guided by studying the binding conformation of similar compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Properties
IUPAC Name |
5-oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-9-11(15(19)20)10-17(14)13-5-3-12(4-6-13)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPXVTAGSPTLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203236-27-4 | |
Record name | 5-oxo-1-[4-(pyrrolidin-1-yl)phenyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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